F-SPARQ F-SPA-RQ

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

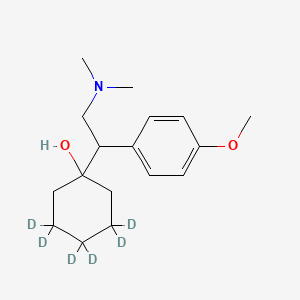

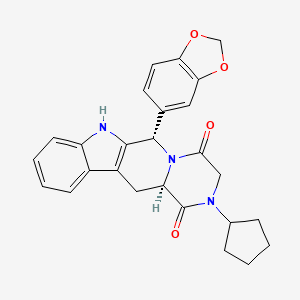

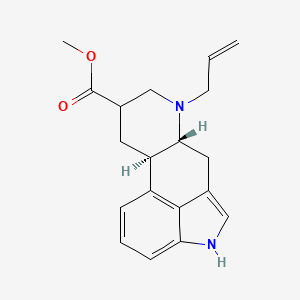

“F-SPARQ F-SPA-RQ” is also known as [18 F]-SPA-RQ, a synthetic organic compound . It is a selective radioligand used for in vivo quantification of tachykinin NK1 receptors with PET .

Physical And Chemical Properties Analysis

While specific physical and chemical properties of “F-SPARQ F-SPA-RQ” were not found, it’s known that it’s a synthetic organic compound .

Scientific Research Applications

PET Imaging with [F-18]SPA-RQ

[F-18]SPA-RQ is a novel radioligand used in positron emission tomography (PET) for visualizing neurokinin-1 (NK1) receptors in the human brain. This method aids in studying the neuroanatomical distribution of NK1 receptors and their role in central nervous system (CNS) function and dysfunction. The highest uptake of [F-18]SPA-RQ was observed in regions like the caudate and putamen, and its distribution pattern was confirmed using in vitro receptor autoradiography. This tool is crucial for exploring NK1 receptor functions in humans and can be used in clinical trials focusing on CNS dysfunction (Hietala et al., 2005).

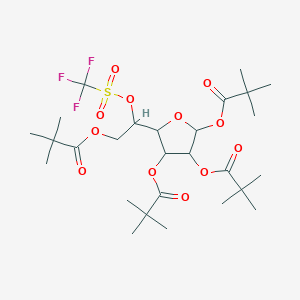

Automated Radiosynthesis of [18F]SPA-RQ

The automated radiosynthesis of [18F]SPA-RQ, a radioligand for imaging brain neurokinin type-1 (NK1) receptors, is significant for clinical research and drug discovery. The method involves a commercial synthesis module with a custom-made robotic cooling–heating reactor, producing [18F]SPA-RQ with high radiochemical purity and specific radioactivity. This development enables regular production of [18F]SPA-RQ for clinical use in the USA (Chin et al., 2006).

[18F]-Labeled Substance P Antagonist Receptor Quantifier

The [18F]-labeled substance P antagonist receptor quantifier is used in radioimaging for detecting NK1R-expressing cells and tissues. This antagonist is notably effective in identifying NK1Rs in tumor cells from glioblastoma and breast and pancreatic carcinomas (2020).

Radiation Dosimetry of [18F]SPA-RQ

Studies on the human biodistribution and radiation dosimetry of [18F]SPA-RQ assess the safety profile and relative risks of this radioligand. By analyzing different methods of image analysis, the research determines the effective doses and individual organ exposures, providing crucial information for its safe use in human subjects (Sprague et al., 2007).

Use in Non-Small Cell Lung Cancer Analysis

Spa-RQ, comprising software for image registration (Spa-R) and quantitative analysis (Spa-Q), is an open-source tool package used for analyzing spatial tissue phenotypes in non-small cell lung cancer (NSCLC). It enables the analysis of oncogenic KRAS-related signalling activities in NSCLC and assists in classifying different signature subclasses based on MAPK/mTOR and AKT/mTOR signaling activities (Bao et al., 2019).

Neurokinin-1 Receptor Binding in Panic Disorder

A study using PET with [18F]SPA-RQ found that patients with panic disorder exhibited a widespread reduction of NK1 receptor binding in the brain. This insight into the neurobiological aspects of panic disorder can aid in understanding its pathophysiology and in developing targeted treatments (Fujimura et al., 2009).

Mechanism of Action

Safety and Hazards

A study on the radiation safety profile of [18 F]-SPA-RQ showed that the radiation dose was moderate and would potentially allow subjects to receive multiple PET scans in a single year . The lungs, upper large intestine wall, small intestine, urinary bladder wall, kidneys, and thyroid had the highest radiation-absorbed doses .

Future Directions

properties

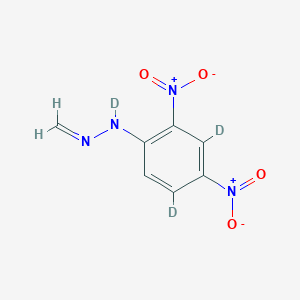

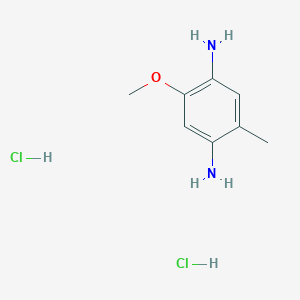

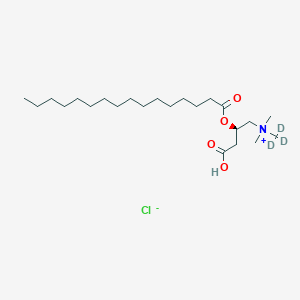

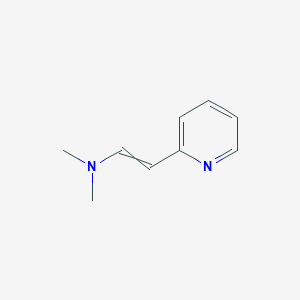

| { "Design of the Synthesis Pathway": "The synthesis of F-SPARQ involves the coupling of two key intermediates, F-SPA and RQ, using standard peptide coupling chemistry.", "Starting Materials": [ "F-SPA (N-(2-fluoro-5-nitrophenyl)-L-alanine)", "RQ (arginylglutaminylglycylisoleucylprolylprolylaspartylglutamylphenylalanine)" ], "Reaction": [ "Step 1: Activation of F-SPA with a coupling reagent such as HATU or DIC in the presence of a base such as DIPEA or NMM.", "Step 2: Addition of RQ to the activated F-SPA solution and stirring at room temperature for several hours.", "Step 3: Purification of the crude product by reverse-phase HPLC to obtain the final F-SPARQ compound." ] } | |

CAS RN |

262598-96-9 |

Product Name |

F-SPARQ F-SPA-RQ |

Molecular Formula |

C21H22F4N6O |

Molecular Weight |

450.44 |

Purity |

>95% |

synonyms |

(2S,3S)-N-[2-(fluoromethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.